molecular formula C17H17FN4O4 B6213283 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 864443-44-7

1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B6213283
CAS-Nummer: 864443-44-7
Molekulargewicht: 360.34 g/mol
InChI-Schlüssel: ANFWNIUBWKCSEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is structurally similar to ciprofloxacin, a widely used antibiotic, but with a nitrosopiperazine group replacing the piperazine group. It is often referred to as N-nitroso-ciprofloxacin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the nitrosation of ciprofloxacin or its derivatives. The process generally includes the following steps:

  • Nitrosation Reaction: Ciprofloxacin is treated with a nitrosating agent, such as sodium nitrite (NaNO2), in an acidic medium to introduce the nitroso group.

  • Purification: The resulting product is purified through crystallization or other suitable methods to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring stringent quality control measures to maintain the purity and efficacy of the final product. Large-scale reactors and advanced purification techniques would be employed to achieve high yields and consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: H2O2, KMnO4, acidic or basic conditions.

  • Reduction: NaBH4, LiAlH4, typically in anhydrous ether or THF.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, which may have different biological activities.

  • Substitution: Substituted derivatives with different functional groups attached to the quinoline ring.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial properties.

  • Medicine: Studied for its pharmacological effects and potential use as an antibiotic, especially in cases where resistance to traditional quinolones is observed.

  • Industry: Employed in the development of new pharmaceuticals and as a standard for analytical methods in quality control.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately bacterial cell death.

Molecular Targets and Pathways Involved:

  • DNA Gyrase: An enzyme that introduces negative supercoils into DNA, essential for DNA replication and transcription.

  • Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.

Vergleich Mit ähnlichen Verbindungen

  • Ciprofloxacin: A widely used quinolone antibiotic with a piperazine group.

  • Levofloxacin: Another quinolone antibiotic, structurally similar to ciprofloxacin.

  • Moxifloxacin: A fluoroquinolone antibiotic with a different side chain compared to ciprofloxacin.

Uniqueness: The nitrosopiperazine group in this compound provides distinct chemical reactivity and potential biological activity compared to traditional quinolones, making it a subject of interest for further research and development.

Eigenschaften

CAS-Nummer

864443-44-7

Molekularformel

C17H17FN4O4

Molekulargewicht

360.34 g/mol

IUPAC-Name

1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17FN4O4/c18-13-7-11-14(8-15(13)20-3-5-21(19-26)6-4-20)22(10-1-2-10)9-12(16(11)23)17(24)25/h7-10H,1-6H2,(H,24,25)

InChI-Schlüssel

ANFWNIUBWKCSEU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)N=O)F)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.